16-Ketoestrone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-16,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPHVANSJXDRTP-BSXFFOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261036 | |
| Record name | 16-Ketoestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228-73-5 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Ketoestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Ketoestrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Ketoestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-KETOESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113V416QTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Endogenous Formation and Metabolic Pathways of 16 Ketoestrone
Biosynthetic Origin from Estrone (B1671321) Oxidation
16-Ketoestrone is an endogenous estrogen that originates from the metabolic transformation of estrone. The formation of this compound is a result of the oxidation of estrone at the C-16 position. This biochemical process is a key step in the intricate network of estrogen metabolism. The hydroxylation of estrone at the 16α-position leads to the formation of 16α-hydroxyestrone, a potent estrogenic metabolite. wikipedia.orgrupahealth.com Subsequent oxidation of the hydroxyl group at C-16 of 16α-hydroxyestrone results in the formation of this compound.
Derivation from 16α-Hydroxyestrone and 16β-Hydroxyestrone
This compound is closely related to both 16α-hydroxyestrone and 16β-hydroxyestrone. wikipedia.org It is an intermediate in the metabolic pathway that connects these two hydroxyestrone isomers. The conversion of 16α-hydroxyestrone to this compound is a key metabolic step. Similarly, 16β-hydroxyestrone can also be metabolized to this compound.
Metabolic Conversion to Estriol (B74026) via 16α-Hydroxysteroid Dehydrogenase
A significant metabolic fate of this compound is its conversion to estriol. This transformation is catalyzed by the enzyme 16α-hydroxysteroid dehydrogenase. wikipedia.org This enzyme facilitates the reduction of the keto group at the 16-position of this compound to a hydroxyl group, yielding estriol. Estriol is a major urinary estrogen, particularly during pregnancy. The conversion of 16α-hydroxyestrone to estriol is also facilitated by 17β-hydroxysteroid dehydrogenase type 1. nih.gov
Reduction to 16-Epiestriol (B195161)
This compound can undergo reduction to form 16-epiestriol, a stereoisomer of estriol. 16-epiestriol is a metabolite of estrone, formed via a 16β-hydroxyestrone intermediate through the reduction of the C-17 ketone. caymanchem.com The formation of 16-epiestriol from this compound represents another pathway in the metabolism of 16-oxygenated estrogens. During the third trimester of pregnancy, the average urinary excretion of 16-epiestriol is approximately 3.1% of the excreted estriol. nih.gov
Hepatic Metabolism of 16-Oxoestrone In Vitro
In vitro studies utilizing liver preparations have been instrumental in elucidating the metabolic fate of this compound (also known as 16-oxoestrone). The metabolism of [16-14C]oestrone has been investigated in vitro, shedding light on the various metabolic transformations that occur. nih.gov The liver is a primary site for estrogen metabolism, where compounds like this compound undergo various enzymatic reactions. These in vitro systems allow for the detailed study of specific metabolic pathways in a controlled environment. admescope.com
Enzymatic Reduction by Aldo-Keto Reductase AKR1A1
The reduction of the keto group in this compound is a critical metabolic step, and enzymes from the aldo-keto reductase (AKR) superfamily are implicated in this process. AKRs are NADPH-dependent oxidoreductases that reduce aldehydes and ketones to their corresponding alcohols. frontiersin.orgnih.gov Specifically, AKR1A1, also known as aldehyde reductase, is a ubiquitously expressed enzyme that participates in the reduction of carbonyl groups. frontiersin.orgnih.gov This enzyme is capable of detoxifying toxic aldehydes in an NADPH-dependent manner and is abundant in the liver. biorxiv.org The enzymatic activity of AKR1A1 on various substrates has been a subject of research, with studies showing its ability to metabolize a range of compounds. researchgate.net
Data Tables
Table 1: Key Metabolic Conversions of this compound
| Precursor/Metabolite | Conversion | Key Enzyme(s) | Resulting Compound |
| Estrone | Oxidation | Not specified | This compound |
| 16α-Hydroxyestrone | Oxidation | Not specified | This compound |
| 16β-Hydroxyestrone | Oxidation | Not specified | This compound |
| This compound | Reduction | 16α-Hydroxysteroid dehydrogenase | Estriol |
| This compound | Reduction | Not specified | 16-Epiestriol |
Table 2: Urinary Excretion of Estrogen Metabolites in Late Pregnancy
| Metabolite | Average Excretion (% of Estriol) |
| Estetrol | 5.7% |
| 16-Epiestriol | 3.1% |
| 16-Ketoestradiol (B23899) | 7.0% |
| 16-Hydroxyestrone | 5.3% |
Data from a study of 66 cases in the third trimester of pregnancy. nih.gov
Molecular Interactions and Estrogen Receptor Biology of 16 Ketoestrone
Differential Binding Affinity for Human Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα)
Research into the endocrine properties of various endogenous estrogen metabolites has revealed significant differences in their binding affinities for the two main estrogen receptor subtypes, ERα and ERβ. 16-Ketoestrone, a D-ring metabolite of estrone (B1671321), demonstrates a notable preference for ERβ.
Studies have shown that this compound possesses a distinct preferential binding affinity for human ERβ over ERα. oup.comnih.gov Along with other D-ring metabolites like estriol (B74026), this compound's preference for ERβ can be significant, with observed differences in binding affinity reaching up to 18-fold. oup.comnih.govoup.com This selective binding suggests that such metabolites may play a role in differentially activating ERβ-mediated signaling pathways. nih.gov
When compared to its parent compound, estrone (E1), the binding profile of this compound is particularly distinct. While this compound has only 18% of estrone's binding affinity for ERα, its affinity for ERβ is approximately five times higher than that of estrone. oup.com This results in a relative preference for human ERβ over ERα that is about 25 times greater than that of estrone. oup.com This marked shift in receptor preference highlights how metabolic modifications to the steroid structure can dramatically alter its biological targeting. oup.com
Table 1: Relative Binding Affinity (RBA) of this compound vs. Estrone for Human Estrogen Receptors
| Compound | RBA for ERα (%) (relative to Estradiol) | RBA for ERβ (%) (relative to Estradiol) | Receptor Preference (RBAβ / RBAα) |
| This compound | 0.9% | 25.1% | 27.9 |
| Estrone | 5.0% | 5.0% | 1.0 |
| Data sourced from a quantitative structure-activity relationship study. oup.com |
Relative Estrogenic Potency in Experimental Models
Despite its affinity for ERβ, this compound is generally characterized as a very weak estrogen based on its functional activity in classic experimental models.
In uterine assays, which measure the ability of a compound to stimulate uterine growth (a classic estrogenic response), this compound is significantly less potent than estrone. wikipedia.org It has been reported to possess less than 1/1000th the estrogenic potency of estrone in the uterus. wikipedia.org
When its estrogenic activity is compared to other related metabolites in rat models, this compound is found to be the least potent. oup.com The observed order of activity is: this compound < 16-keto-α-estradiol < estriol. oup.com Notably, 16-keto-α-estradiol is also less active than estrone in these assays. oup.com This suggests a metabolic pathway where estrone is oxidized to this compound, which is then reduced via 16-keto-α-estradiol to the more active estriol. oup.com
Table 2: Comparative Estrogenic Activity
| Compound | Relative Potency Ranking |
| Estriol | Highest |
| 16-Keto-α-Estradiol | Intermediate |
| This compound | Lowest |
| Based on estrogenic activity assays in rat models. oup.com |
Inhibition of 17β-Hydroxysteroid Dehydrogenases
Beyond its direct interactions with estrogen receptors, this compound has been reported to function as an inhibitor of 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orgwikiwand.com These enzymes are crucial for steroidogenesis, catalyzing the interconversion of less active 17-ketosteroids into their more potent 17β-hydroxy counterparts, such as the conversion of estrone to estradiol (B170435). wikipedia.org By inhibiting these enzymes, this compound can modulate the local production of more powerful estrogens. wikipedia.orgwikiwand.com
Enzymatic Transformations Involving 16 Ketoestrone
Role of 16α-Hydroxysteroid Dehydrogenase in 16-Ketoestrone Reduction
One of the significant metabolic fates of this compound is its conversion to estriol (B74026), a major estrogenic metabolite. This transformation is catalyzed by the enzyme 16α-hydroxysteroid dehydrogenase (16α-HSD). wikipedia.org This enzyme facilitates the reduction of the keto group at the C-16 position of the steroid nucleus. The reaction involves the stereospecific addition of a hydride ion, leading to the formation of a hydroxyl group.
The reduction of this compound is a critical step in the pathway that leads to the formation of estriol. wikipedia.org This process underscores the role of 16α-HSD in regulating the balance of different estrogen metabolites in the body. The activity of this enzyme directly impacts the levels of estriol, which has a different profile of estrogenic activity compared to other estrogens like estradiol (B170435) and estrone (B1671321).
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| 16α-Hydroxysteroid Dehydrogenase | This compound | Estriol | Reduction |
Substrate Activity for Human Aldo-Keto Reductase AKR1A1
The aldo-keto reductase (AKR) superfamily consists of enzymes that catalyze the reduction of a wide array of carbonyl-containing compounds, including aldehydes and ketones. nih.gov Specifically, the AKR1 family includes enzymes known to act on various substrates, from sugar aldehydes to keto-steroids. nih.gov Human aldo-keto reductase AKR1A1, also known as aldehyde reductase, demonstrates broad substrate specificity and is involved in the metabolism of biogenic and xenobiotic aldehydes. nih.govgenecards.org
Inhibitory Effects on 17β-Hydroxysteroid Dehydrogenase Activity
This compound has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD) activity. wikipedia.org This family of enzymes is crucial for the biosynthesis and metabolism of steroid hormones, catalyzing the interconversion between 17-ketosteroids and their corresponding 17β-hydroxysteroids. wikipedia.org For instance, 17β-HSD type 1 is responsible for the conversion of the less potent estrone into the highly potent estradiol. nih.gov
Research has indicated that 16-oxoestrone, another name for this compound, can act as an affinity label for 17β-HSD. Specifically, it has been shown to interact with arginyl residues located at the catalytic site of estradiol 17β-dehydrogenase from human placenta. wikipedia.org This interaction suggests a mechanism by which this compound can inhibit the enzyme's function, thereby modulating the local production of potent estrogens like estradiol. By inhibiting 17β-HSD, this compound can influence the balance of steroid hormones in tissues where this enzyme is active, potentially altering estrogen receptor-mediated signaling.
| Enzyme Target | Compound | Observed Effect | Potential Mechanism |
|---|---|---|---|
| 17β-Hydroxysteroid Dehydrogenase | This compound | Inhibition of enzymatic activity | Affinity labeling of arginyl residues at the catalytic site |
Metabolic Studies in Human Liver Slices
The liver is the primary site for the metabolism of steroid hormones, including estrogens. ijbcp.comfrontiersin.org It contains a host of enzymes that carry out reactions such as hydroxylation, oxidation, and reduction to modify steroid structures, facilitating their eventual excretion. While specific studies detailing the metabolism of this compound using the model of human precision-cut liver slices are not widely documented, the known metabolic pathways of estrogens in the liver provide a framework for its expected transformation.
In the liver, this compound would be subject to the action of various hydroxysteroid dehydrogenases and reductases. frontiersin.org These enzymes would likely catalyze the reduction of its keto groups at positions 16 and 17, leading to the formation of compounds such as 16-ketoestradiol (B23899) and various estriol isomers. The liver's enzymatic machinery is responsible for the interconversion of these estrogen metabolites. ijbcp.com
In vitro models like human liver microsomes and, more physiologically relevant, precision-cut liver slices are valuable tools for studying the metabolism of xenobiotics and endogenous compounds. researchgate.netunmc.edu These systems maintain the complex architecture and enzymatic activities of the liver, allowing for the investigation of metabolic pathways in a controlled environment. researchgate.net Such models would be suitable for elucidating the specific metabolites formed from this compound in human hepatic tissue and for quantifying the rates of these transformations.
Role of 16 Ketoestrone in Steroidogenesis Research
Proposed Intermediate in Estradiol (B170435) and Estrone (B1671321) to Estriol (B74026) Conversion
The metabolic transformation of the more potent estrogens, estrone (E1) and estradiol (E2), into the weaker estriol (E3) is a significant pathway in estrogen catabolism. Research has long suggested that 16-ketoestrone is a pivotal, though transient, intermediate in this process. oup.com The pathway from estrone to estriol is not a single step but involves a series of enzymatic reactions.
The proposed sequence for the conversion of estrone to estriol involves this compound as a central molecule. oup.com The pathway is thought to proceed as follows:
Oxidation: Estrone is first oxidized at the C-16 position to form this compound.
Reduction: this compound is then subject to reduction. This can occur at two sites: the C-16 keto group and the C-17 keto group. The reduction of the 16-keto group of this compound can lead to the formation of 16-ketoestradiol (B23899). oup.comnih.gov
Final Conversion to Estriol: Subsequent reduction of 16-ketoestradiol at the 17-keto group or the reduction of 16α-hydroxyestrone at the 17-keto group yields estriol. wikipedia.org Specifically, the enzyme 16α-hydroxysteroid dehydrogenase can convert this compound to estriol. wikipedia.org
Relationship to 16α-Hydroxyestrone and 16β-Hydroxyestrone Pathways
The metabolism of estrone and estradiol proceeds through several major pathways, primarily defined by hydroxylation at the C-2, C-4, or C-16 positions. researchgate.netnih.gov this compound is an integral part of the 16-hydroxylation pathway, which also produces 16α-hydroxyestrone and 16β-hydroxyestrone. researchgate.net
16α-Hydroxyestrone Pathway: 16α-hydroxyestrone is a major metabolite of estrone and a direct precursor to estriol. wikipedia.orghmdb.ca The relationship with this compound is bidirectional. 16α-hydroxyestrone can be formed and is also metabolically convertible with this compound. Both compounds are key intermediates in the pathway leading to estriol and other related metabolites like 16-ketoestradiol. researchgate.nethealthmatters.io The balance between 2-hydroxylation and 16α-hydroxylation pathways is a subject of significant research interest. nih.gov
16β-Hydroxyestrone Pathway: Similar to its alpha-isomer, 16β-hydroxyestrone is an estrogen metabolite formed from estrone. wikipedia.org It serves as an intermediate in the synthesis of 16-epiestriol (B195161) (also known as 16β-hydroxy-17β-estradiol). caymanchem.com this compound is metabolically linked to this pathway as well, representing a branch point from which various 16-hydroxylated steroids can be formed.
The interconversion between these 16-oxygenated steroids is facilitated by various hydroxysteroid dehydrogenase enzymes. For instance, studies with human placental extracts have demonstrated the reduction of this compound to 16-epiestriol and estriol, highlighting its central role in branching into both the 16α- and 16β-metabolites. annualreviews.org
| Precursor | Intermediate | Enzyme Action | Product | Pathway Significance |
|---|---|---|---|---|
| Estrone | This compound | Oxidation | This compound | Entry into the 16-hydroxylation pathway. oup.com |
| This compound | - | Reduction (via 16α-hydroxysteroid dehydrogenase) | Estriol | Direct conversion to a weak estrogen. wikipedia.org |
| Estrone | 16α-Hydroxyestrone | 16α-hydroxylation | 16α-Hydroxyestrone | Major metabolite and estriol precursor. wikipedia.orghealthmatters.io |
| Estrone | 16β-Hydroxyestrone | 16β-hydroxylation | 16β-Hydroxyestrone | Precursor to 16-epiestriol. wikipedia.orgcaymanchem.com |
Considerations in Ovarian Steroidogenesis Investigations
Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. wikipedia.org The ovary is a primary site of steroidogenesis in females, producing progestogens, androgens, and estrogens essential for the regulation of the menstrual cycle and pregnancy. Investigations into ovarian steroid biosynthesis are critical for understanding both normal reproductive function and pathological conditions.
The presence and metabolism of this compound have been noted in studies of ovarian tissue. Research aimed at identifying the steroids produced by ovarian tissue has successfully isolated and identified this compound, among other steroids like estrone, estradiol-17β, and androstenedione. oup.com Its identification in ovarian tissue confirms that the metabolic pathways involving 16-oxygenated estrogens are active within the ovary itself, and not just in peripheral tissues like the liver.
In studies comparing steroid biosynthesis in normal versus polycystic ovarian tissue, the profile of steroid metabolites, including intermediates like this compound, provides crucial information. oup.com For example, deficiencies in certain enzymatic activities, such as aromatization, can lead to an altered steroid profile. oup.com While often considered a catabolite, the formation of this compound and its subsequent conversion within the ovary contribute to the local hormonal milieu. Research has also found that D-ring metabolites like this compound exhibit a distinct preferential binding affinity for estrogen receptor beta (ERβ), which is highly expressed in the ovary, suggesting a potential role in modulating local estrogen signaling. nih.gov Therefore, considering the formation and activity of this compound is a relevant aspect of comprehensive investigations into ovarian steroidogenesis and its dysregulation. oup.comfrontiersin.org
Advanced Analytical Methodologies for 16 Ketoestrone in Research
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids, including 16-ketoestrone. researchgate.netnih.gov Due to the low volatility and polar nature of estrogen metabolites, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. gcms.czsigmaaldrich.com This chemical modification reduces the polarity of the compound, minimizes hydrogen bonding, and improves chromatographic behavior, leading to better peak separation and symmetry. gcms.cz
In typical GC-MS analysis, a sample containing this compound is first subjected to a derivatization process, such as silylation. researchgate.net The resulting derivative is then injected into the gas chromatograph. The GC column, often a capillary column like a cross-linked dimethyl polysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. researchgate.net
GC-MS methods have been developed to measure a wide range of endogenous estrogen metabolites in biological samples. nih.gov While highly effective, these methods can be complex and laborious due to the required sample preparation and derivatization steps. nih.gov Despite this, GC-MS remains a gold standard for its high resolving power and ability to provide detailed structural information, making it invaluable in research settings for the definitive identification of this compound. researchgate.netchemspider.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become the methods of choice for analyzing many steroid metabolites, including this compound. researchgate.netmdpi.com A key advantage of LC-MS over GC-MS is that it often eliminates the need for chemical derivatization, simplifying sample preparation. plos.org This is because the separation occurs in the liquid phase, accommodating polar and non-volatile compounds directly. nih.gov
In an LC-MS/MS method, the sample is first separated using high-performance liquid chromatography (HPLC). nih.govplos.org The eluent from the HPLC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. mdpi.com The tandem mass spectrometer provides exceptional specificity and sensitivity by performing two stages of mass analysis. The first stage selects the parent ion of this compound, which is then fragmented, and the second stage analyzes the resulting product ions. This process, known as selected-reaction monitoring (SRM), allows for highly accurate quantification even in complex biological matrices like urine. thermofisher.com
Researchers have developed robust LC-MS/MS methods capable of simultaneously measuring up to 15 different estrogens and their metabolites, including this compound, from a single urine sample. nih.gov These methods are highly reproducible and sensitive, capable of detecting concentrations in the femtomolar range, making them ideal for large-scale etiologic and clinical studies where precise measurement of estrogen profiles is critical. nih.govplos.org
Derivatization Strategies for Enhanced Analysis (e.g., Silylation)
Derivatization is a critical chemical modification step employed to enhance the analysis of compounds that are otherwise unsuitable for certain analytical techniques, particularly GC-MS. researchgate.net For polar compounds like this compound, which contain active hydrogen atoms in hydroxyl groups, derivatization is essential to increase volatility and thermal stability. gcms.czsigmaaldrich.com
Silylation is the most common derivatization technique for steroids. gcms.czsigmaaldrich.com It involves replacing the active hydrogens of hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group, Si(CH3)3. gcms.cz This is achieved using silylating reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comtcichemicals.com The resulting TMS derivatives of this compound are significantly more volatile and less polar, leading to improved chromatographic separation and detection. gcms.cz
Other derivatization strategies include:
Methoximation: Ketone groups, such as those on this compound, can be converted to methoxime derivatives using reagents like methoxylamine hydrochloride. This step is often performed before silylation to prevent the formation of multiple derivatives from a single keto-steroid. tcichemicals.com
Acylation: This involves reacting the analyte with an acylating reagent. For instance, pentafluoropropionyl (PFP) derivatives can be formed using pentafluoropropionic anhydride (B1165640), which can enhance sensitivity in certain detectors. nih.gov
Ethoxycarbonylation (EOC): This technique can be used to protect the phenolic hydroxyl group in estrogens, making the analytes extractable by nonpolar organic solvents and providing rapid and reproducible results. nih.gov
The choice of derivatization strategy depends on the specific functional groups present in the molecule and the analytical goals. cloudfront.net
| Strategy | Reagent Example(s) | Target Functional Group(s) | Primary Benefit for GC-MS |
|---|---|---|---|
| Silylation | BSTFA, BSA, MTBSTFA | Hydroxyl (-OH), Keto (=O) | Increases volatility and thermal stability |
| Methoximation | Methoxylamine hydrochloride | Keto (=O) | Prevents multiple derivative formation |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Hydroxyl (-OH) | Enhances detector sensitivity |
| Ethoxycarbonylation | Ethylchloroformate (ECF) | Phenolic Hydroxyl (-OH) | Improves extraction and reproducibility |
Isotopic Labeling and Radioimmunoassay Techniques
Isotopic labeling is a fundamental technique in metabolic research, allowing scientists to trace the fate of specific molecules within a biological system. In the context of this compound research, precursors such as estrone (B1671321) or estradiol (B170435) are labeled with isotopes like Carbon-14 (¹⁴C) or tritium (B154650) (³H). hormonebalance.org When these labeled hormones are administered, their metabolic products, including this compound, will also be radioactive. cdnsciencepub.com This allows researchers to follow the conversion pathways and quantify the formation of various metabolites. hormonebalance.org For example, studies using estrone-16-¹⁴C have been instrumental in identifying this compound as a urinary metabolite in hens. cdnsciencepub.com The radioactivity of the isolated metabolites is measured, and techniques like reverse isotopic dilution analysis, where a known amount of non-labeled carrier steroid is added, help confirm the identity and purity of the isolated radioactive compound. hormonebalance.org
Radioimmunoassay (RIA) is another analytical method that has been used for measuring estrogen metabolites. nih.gov RIA is an immunoassay that uses radiolabeled molecules in a stepwise process of competitive binding. While RIAs can be highly sensitive, they often suffer from a lack of specificity due to cross-reactivity between structurally similar steroids. nih.govnih.gov For instance, an antibody raised against one estrogen might also bind to its metabolites. More specific and accurate quantification of a full spectrum of estrogen metabolites, including this compound, is now more commonly achieved using mass spectrometry-based methods like GC-MS and LC-MS/MS, which offer superior specificity. nih.govnih.gov
Chromatographic Purification and Characterization Methods (e.g., Paper Chromatography, Countercurrent Distribution)
Before the widespread adoption of modern HPLC and GC-MS techniques, classical chromatographic methods were essential for the purification and characterization of steroid metabolites like this compound from biological extracts. oup.comoup.com
Paper chromatography was a primary tool for separating estrogen metabolites. cloudfront.netwikipedia.org In this technique, a spot of the sample extract is applied to a sheet of filter paper (the stationary phase), and a solvent (the mobile phase) is allowed to move up the paper by capillary action. wikipedia.org Different compounds travel at different rates depending on their partitioning between the stationary (water trapped in the cellulose (B213188) fibers) and mobile phases, resulting in separation. wikipedia.org The positions of the separated steroids, including this compound, could be visualized using color-developing reagents or by scanning for radioactivity if isotopically labeled precursors were used. cdnsciencepub.comcloudfront.net This method was used to provide evidence for the presence of radioactive this compound in the urine of hens injected with estrone-16-¹⁴C. cdnsciencepub.com
Countercurrent distribution (CCD) is a liquid-liquid extraction technique that was used for the large-scale purification of compounds from complex mixtures. hormonebalance.org The method involves partitioning a solute between two immiscible liquid phases through a series of transfers, effectively separating compounds based on their differential solubility in the two phases. oup.com Researchers utilized multi-tube CCD machines to resolve estrogen metabolites into well-defined fractions. hormonebalance.org For instance, a crude phenolic extract from urine could be subjected to a 99-tube countercurrent distribution to separate metabolites like this compound, with the distribution examined by measuring radioactivity in each tube. hormonebalance.orgresearchgate.net This technique was crucial for obtaining purified fractions of metabolites for further characterization or crystallization to constant specific activity. cloudfront.nethormonebalance.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure and chemical composition of a sample. sigmaaldrich.comebsco.com It operates by analyzing the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment and connectivity of atoms within a molecule. ebsco.comnih.gov
In the context of this compound research, NMR is primarily a tool for unambiguous structure elucidation and characterization of the pure compound. datapdf.com While MS techniques are excellent for identification and quantification within a mixture, NMR provides the definitive proof of structure for an isolated compound. For example, the ¹H-NMR and ¹³C-NMR spectra of this compound would provide a unique set of signals (chemical shifts, coupling constants) corresponding to each hydrogen and carbon atom in the molecule, confirming its steroid backbone and the specific positions of the ketone and hydroxyl groups. nih.gov
For mechanistic studies, NMR can be used to investigate the interactions of this compound with other molecules, such as enzymes or receptor proteins, although this application is less commonly reported for this specific metabolite. openmedscience.com By observing changes in the NMR spectrum upon binding, information about the binding site and conformational changes can be inferred. Furthermore, NMR can be used to study reaction kinetics and identify products in real-time, making it a valuable, non-destructive tool for understanding the biochemical transformations involving this compound. sigmaaldrich.comnih.gov
Structure Activity Relationship Studies of 16 Ketoestrone
Quantitative Structure-Activity Relationship (QSAR) Analysis for Estrogen Receptor Binding
Quantitative structure-activity relationship (QSAR) studies are computational methods used to determine the relationship between the chemical structure of a compound and its biological activity. In the context of 16-ketoestrone and related steroids, 3D-QSAR analyses, particularly Comparative Molecular Field Analysis (CoMFA), have been instrumental.
A comprehensive study involving 47 steroidal estrogen analogs, including this compound, was conducted to build QSAR models for binding to human estrogen receptor α (ERα) and ERβ. wikipedia.orgwikipedia.org This analysis yielded valuable information on the structural features that determine the binding affinities and preferential binding to the two ER subtypes. wikipedia.orgwikipedia.org The models generated from these studies can help in the rational design of new, selective ligands for each ER subtype. wikipedia.org The CoMFA models, for instance, create contour maps that visualize the steric and electrostatic fields of the receptor's binding pocket, indicating which structural modifications on the ligand would enhance or decrease binding affinity. lipidmaps.org
Structural Determinants of Differential ERα/ERβ Subtype Binding
A key finding from structure-activity studies is that this compound exhibits a distinct preferential binding affinity for the human ERβ subtype over the ERα subtype. wikipedia.orgwikipedia.orglipidmaps.org While estradiol (B170435) (E2) binds with similarly high affinity to both ERα and ERβ, and estrone (B1671321) (E1) shows a preference for ERα, D-ring metabolites like this compound show a marked preference for ERβ. lipidmaps.orgwikipedia.org
Specifically, this compound's binding affinity for ERβ is approximately five times higher than that of its parent compound, estrone. lipidmaps.orgnih.gov In contrast, its affinity for ERα is only 18% of estrone's. lipidmaps.orgnih.gov This results in a relative preference for ERβ over ERα that is about 25 times higher than that of estrone. lipidmaps.orgnih.gov
The structural basis for this subtype selectivity lies in the differences within the ligand-binding domains of ERα and ERβ. nih.gov Although the domains are highly homologous, a few key amino acid substitutions create a different environment for the ligand. A critical difference is at position 421 in ERα (methionine) and the corresponding position 373 in ERβ (isoleucine). lipidmaps.org The methionine in ERα is thought to interact with functional groups at the C-16 and C-17 positions of the steroid's D-ring. lipidmaps.org The replacement of this methionine with a more hydrophobic isoleucine in ERβ is a subtle but crucial structural change that likely determines the differential binding affinity of D-ring derivatives like this compound. lipidmaps.org This suggests that modifications at the C-16 position, such as the keto group in this compound, drastically alter receptor binding affinity and preference. lipidmaps.org
Comparative Analysis of Estrogenic Activity with Related Steroids
Compared to other endogenous estrogens, this compound is considered a very weak estrogen. nih.gov Its estrogenic potency in the uterus is reported to be less than 1/1000th that of estrone. nih.gov Early research established an order of estrogenic activity in rats as: this compound < 16-keto-α-estradiol < estriol (B74026). wikipedia.org
More recent studies using competitive binding assays have quantified the relative binding affinities (RBA) of various estrogens for human ERα and ERβ, providing a clearer comparison. These studies confirm the weak binding of this compound to ERα but its surprisingly strong and preferential binding to ERβ. lipidmaps.org
Table 1: Comparative binding affinities of this compound and related steroids for human ERα and ERβ. Data sourced from Zhu et al. (2006). lipidmaps.org The RBA values are expressed as a percentage relative to estradiol (E2).
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations provide a three-dimensional perspective on how ligands like this compound fit into the binding pockets of estrogen receptors. The CoMFA studies performed on a series of estrogen analogs generated contour maps that highlight the steric and electrostatic interactions crucial for binding. lipidmaps.org
For ERα, the model showed a blue area (indicating positive charge is favorable) near the C-17 position and a red area (indicating negative charge is favorable) near the C-16 position of the steroid D-ring. lipidmaps.org These features were absent in the corresponding map for ERβ. lipidmaps.org This difference suggests that introducing a polar substituent at the C-16 and/or C-17 positions could significantly alter binding selectivity. lipidmaps.org The presence of the C-16 keto group in this compound directly relates to this finding, interacting differently with the Met421 in ERα compared to the Ile373 in ERβ, thus contributing to its ERβ-selective profile. lipidmaps.org
Docking simulations for other estrogens have confirmed the importance of the phenolic A-ring and the D-ring substituents for anchoring the ligand within the receptor. nih.govguidetopharmacology.org While specific docking studies solely on this compound are less common in the literature, the broader modeling of estrogen analogs consistently points to the C-16 and C-17 positions as key determinants of binding affinity and selectivity, a principle well-exemplified by the unique receptor binding profile of this compound. lipidmaps.orgwikidata.org
Compound and PubChem CID Table
Mechanistic Investigations of 16 Ketoestrone in Preclinical and in Vitro Models
Elucidation of Metabolic Pathways in Human Liver Slices
The liver is the primary site for the metabolism of a vast array of endogenous and exogenous compounds, including steroid hormones. lumenlearning.com Human precision-cut liver slices (PCLS) are a valuable ex vivo model system that preserves the complex cellular architecture and metabolic functions of the liver, allowing for the investigation of metabolic pathways in a physiologically relevant context. escholarship.orgmdpi.com
Studies utilizing human liver slices have provided insights into the biotransformation of 16-ketoestrone. In vitro investigations have demonstrated that human liver tissue can metabolize this compound. One of the identified metabolic pathways involves the reduction of this compound to form estriol (B74026). bioscientifica.com Specifically, research has shown the formation of estriol-3,16β,17α from 16-oxoestrone (an alternative name for this compound) in human liver slices, indicating the presence of enzymatic machinery capable of this conversion. bioscientifica.com This transformation is a critical step in the estrogen metabolic network, converting a dione (B5365651) into a triol, thereby altering its biological activity. The liver's capacity for such conversions underscores its central role in modulating the levels and activities of various estrogen metabolites. lumenlearning.com
Enzymatic Activity and Substrate Specificity Profiling (e.g., Aldo-Keto Reductases)
The aldo-keto reductase (AKR) superfamily consists of enzymes that catalyze the NAD(P)(H)-dependent reduction of aldehydes and ketones. researchgate.net Several members of this family have been shown to recognize this compound as a substrate.
AKR1A1 (Aldehyde Reductase): This enzyme reduces a wide range of carbonyl-containing compounds. Studies have identified this compound as a substrate for human AKR1A1. nih.govwikigenes.org
AKR7A2 (Aflatoxin B1 Aldehyde Reductase): While having a narrower substrate specificity compared to AKR1A1, AKR7A2 also acts on this compound. nih.gov Comparative kinetic analyses have shown that recombinant human AKR1A1 and AKR7A2 exhibit roughly similar kcat/Km values for this compound. nih.govwikigenes.org
AKR1C20: In preclinical mouse models, the recombinant enzyme AKR1C20, which exhibits both 17β-hydroxysteroid dehydrogenase (HSD) and 3α-HSD activities, has been shown to efficiently reduce α-dicarbonyl compounds, including this compound. jst.go.jpscispace.com
The ability of these enzymes, particularly those from the AKR1 family, to metabolize this compound highlights a key pathway for its conversion. These reductases are expressed in various tissues, including the liver, kidney, and brain, suggesting that the metabolism of this compound is not confined to a single organ. nih.govwikigenes.org
Assessment of Estrogenic Potency and Receptor-Mediated Responses in Cell Culture
This compound is generally characterized as a very weak estrogen, with some reports indicating its uterotropic potency is less than 1/1000th that of estrone (B1671321). wikipedia.org Its biological effects are mediated through interactions with estrogen receptors alpha (ERα) and beta (ERβ).
In vitro binding assays have been instrumental in quantifying the affinity of this compound for these receptor subtypes. Research demonstrates that this compound possesses a distinct preferential binding affinity for human ERβ over ERα. oup.comnih.govcapes.gov.br This preference is significant, with studies showing a difference of up to 18-fold in binding affinity favoring ERβ. oup.comnih.gov While estrone (E1) shows a preference for ERα, the presence of a keto group at the C-16 position in this compound dramatically shifts the binding preference towards ERβ. oup.com One study reported that while this compound had only 18% of E1's binding affinity for ERα, its binding affinity for ERβ was five times higher than that of E1. oup.com This results in a relative preference for ERβ over ERα that is approximately 25 times higher than that of E1. oup.com
The table below summarizes the binding affinities of this compound for human estrogen receptors based on published data.
| Compound | Receptor Subtype | IC50 (nM) |
|---|---|---|
| 16-Ketoestradiol (B23899) | ERα | 112.2 |
| 16-Ketoestradiol | ERβ | 50.1 |
Data derived from a study on 16-ketoestradiol, a closely related metabolite. caymanchem.com The IC50 values indicate the concentration of the compound required to displace 50% of a standard ligand from the receptor.
This differential binding suggests that this compound may elicit unique biological responses by selectively activating the ERβ signaling pathway, distinguishing its physiological role from that of parent estrogens like estradiol (B170435) and estrone. nih.govcapes.gov.br
Studies on Enzyme Inhibition by this compound
Beyond its role as a substrate and a weak estrogen, this compound has been identified as an enzyme inhibitor. wikipedia.org Specifically, it has been shown to inhibit the activity of 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.org
Detailed mechanistic studies have focused on its interaction with estradiol 17β-dehydrogenase from human placenta. In one investigation, 16-oxoestrone was found to be a competitive inhibitor of the enzyme with respect to estradiol in a phosphate (B84403) buffer system, indicating that it binds reversibly to the enzyme's substrate-binding site. nih.gov
Emerging Research Areas and Future Perspectives on 16 Ketoestrone
Unresolved Aspects of 16-Ketoestrone Biogenesis Pathways
The metabolic pathway leading to this compound is part of the broader 16-hydroxylation pathway of estrogen metabolism. This pathway begins with the hydroxylation of estrone (B1671321) (E1) at the C16α position to form 16α-hydroxyestrone (16α-OH-E1). researchgate.netresearchgate.net Subsequently, 16α-OH-E1 can be further metabolized to other compounds, including estriol (B74026) and this compound. researchgate.netwikipedia.org
While this general pathway is established, significant questions regarding the biogenesis of this compound remain unresolved. Key areas for future research include:
Enzymatic Regulation: The specific enzymes responsible for the conversion of 16α-hydroxyestrone to this compound and their regulation are not fully characterized. Identifying the primary catalyzing enzymes, such as specific isoforms of hydroxysteroid dehydrogenases (HSDs), is a critical unresolved aspect. For instance, this compound has been reported to be an inhibitor of 17β-hydroxysteroid dehydrogenases, suggesting a complex interplay of metabolites and enzymes. wikipedia.org
Tissue-Specific Production: The extent to which this compound is produced in various estrogen target tissues (e.g., breast, uterus, bone) versus systemic production in the liver is not well understood. Understanding the tissue-specific expression and activity of the enzymes involved in its formation is crucial for determining its potential local effects.
Influencing Factors: The genetic, epigenetic, and environmental factors that may favor the metabolic flux towards this compound over other 16-hydroxylated metabolites like estriol are largely unknown. Investigating how diet, lifestyle, and genetic polymorphisms in metabolic enzymes influence these pathways is a significant area for future research.
Exploration of Unrecognized Biological Effects in Estrogen Target Tissues
Historically, this compound has been characterized as a very weak estrogen, possessing less than 1/1000th the estrogenic potency of estrone in uterine tissue. wikipedia.orgwikipedia.org This classification, however, is based on classical measures of estrogenicity, such as uterine growth, and may not capture the full spectrum of its biological activity.
Future research is needed to explore potentially unrecognized effects in various estrogen target tissues:
Breast Tissue: The precursor, 16α-hydroxyestrone, is considered a potent estrogen and its elevated levels have been associated with increased cell proliferation and breast cancer risk. taylorandfrancis.comrupahealth.com The specific, independent role of this compound in breast epithelial cells—whether it is merely a weak estrogen, an inactive metabolite, or possesses unique, non-proliferative functions—remains to be elucidated.
Bone Metabolism: Certain estrogen metabolites have been shown to have protective effects on bone health. For example, postmenopausal women who metabolize estrogen predominantly through the 16α-hydroxylation pathway tend to have higher bone mineral density. rupahealth.com Investigating whether this compound contributes to this protective effect, independently of other 16-hydroxylated metabolites, is a key area for exploration.
Immune System Modulation: Recent studies have shown that hydroxylated estrogen metabolites can directly influence the proliferation of immune cells, such as monocytes. researchgate.net Given that 16α-hydroxyestrone has been shown to induce proliferative effects, it is crucial to investigate whether this compound shares these immunomodulatory properties or has distinct effects.
Advanced Computational and In Silico Modeling for Predicting Molecular Interactions
Advances in computational power and modeling software provide powerful tools for exploring the interactions of estrogen metabolites at a molecular level. nih.gov These in silico approaches can predict how compounds like this compound might interact with various biological targets, guiding future experimental research.
Emerging applications in this area include:
Molecular Docking: This technique can be used to model the binding of this compound to the ligand-binding domains of ERα and ERβ, as well as other potential targets like GPER-1 or metabolic enzymes. nih.govmdpi.com Such studies can predict binding affinity and identify key structural features responsible for these interactions, helping to explain its weak classical estrogenicity and explore potential non-classical binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use the structural information of various ligands to predict their biological activity. nih.govresearchgate.net By developing QSAR models for a range of estrogen metabolites, researchers can predict the potential estrogenic or other activities of less-studied compounds like this compound and identify structural motifs associated with specific functions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced in the receptor upon binding. mdpi.com Applying MD simulations to the this compound-ER complex could reveal subtleties of their interaction that static docking models might miss.
Predictive Metabolism and Toxicity Models: Computational tools can also simulate metabolic pathways and predict the toxicological behavior of various substances. nih.gov These models could help elucidate the biogenesis of this compound and predict its potential to be converted into reactive intermediates.
| Modeling Technique | Application for this compound | Potential Insights |
|---|---|---|
| Molecular Docking | Simulate binding to estrogen receptors (ERα, ERβ, GPER-1) and metabolic enzymes. | Predict binding affinity, orientation, and key interacting residues. nih.gov |
| QSAR | Predict biological activities based on molecular structure compared to other estrogens. | Estimate estrogenic/anti-estrogenic potential; identify structural determinants of activity. researchgate.net |
| Molecular Dynamics | Simulate the dynamic interaction between this compound and its binding partners over time. | Assess binding stability and receptor conformational changes. mdpi.com |
| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | Provide hypotheses on metabolic fate and potential for bioactivity or toxicity. nih.gov |
Application of Novel Analytical Techniques for Comprehensive Metabolite Profiling
A significant barrier to understanding the role of minor estrogen metabolites like this compound has been the difficulty in accurately measuring their low concentrations in biological samples. nih.gov The development of highly sensitive and specific analytical techniques is revolutionizing the field of steroid metabolomics, enabling comprehensive profiling of a wide array of estrogen metabolites simultaneously.
Future research will heavily rely on the application of these novel techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for estrogen metabolite analysis. nih.govaacrjournals.org It offers high sensitivity, specificity, and the ability to quantify a panel of 15 or more estrogens and their metabolites from a single, small-volume sample of urine, serum, or plasma. nih.govresearchgate.net Widespread application of LC-MS/MS in large-scale epidemiological studies will provide a much clearer picture of how this compound levels relate to various health outcomes.
Gas Chromatography-Mass Spectrometry (GC-MS): While often requiring more complex sample preparation, GC-MS is another powerful mass spectrometry-based technique for the quantification of estrogen metabolites. nih.gov
High-Resolution Mass Spectrometry (e.g., Orbitrap LC/MS): Advanced high-resolution mass spectrometry platforms can further improve the accuracy and sensitivity of metabolite detection, which is crucial for quantifying low-abundance metabolites like this compound. nih.gov
Derivatization Chemistry: To enhance the sensitivity of detection by mass spectrometry, chemical derivatization techniques are often employed. Reagents like dansyl chloride or 1-methylimidazole-2-sulfonyl chloride can be used to tag estrogens, improving their ionization efficiency and allowing for detection at extremely low concentrations (sub-picomolar range). nih.govresearchgate.netnih.gov
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Immunoassays (RIA, ELISA) | Antibody-based detection | Low cost, high throughput | Lower specificity (cross-reactivity), less accurate at low concentrations. nih.gov |
| GC-MS | Gas chromatography separation with mass spec detection | High resolution and specificity | Requires derivatization, more complex sample preparation. nih.gov |
| LC-MS/MS | Liquid chromatography separation with tandem mass spec detection | High sensitivity and specificity, can measure multiple metabolites simultaneously. nih.govaacrjournals.org | Matrix effects can interfere; derivatization may be needed for highest sensitivity. researchgate.net |
| HPLC-FLD | HPLC separation with fluorescence detection | High sensitivity for fluorescent compounds | Requires derivatization as native estrogens are not fluorescent. mdpi.com |
Q & A
Q. What analytical methods are most reliable for identifying and quantifying 16-Ketoestrone in biological samples?
To detect this compound, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its specificity for low-abundance estrogen metabolites. Key parameters include:
- Column selection : C18 reverse-phase columns for optimal separation.
- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid for ionization .
- Validation : Include calibration curves (linearity: R² ≥ 0.99), recovery rates (≥80%), and limits of detection (LOD < 1 ng/mL) .
Note: Cross-validate with gas chromatography-MS (GC-MS) if matrix effects are suspected .
Q. How can researchers synthesize this compound for experimental use?
Synthesis typically involves oxidation of estradiol-17β using Jones reagent (CrO₃ in H₂SO₄) at C16, followed by purification via silica gel chromatography. Critical steps:
Q. What in vitro models are suitable for studying this compound’s estrogenic activity?
Use ERα/ERβ-transfected cell lines (e.g., HEK293) with luciferase reporter assays.
- Dose-response : Test 1 nM–10 µM concentrations.
- Controls : Include estradiol (positive control) and ICI 182,780 (antagonist) to confirm receptor specificity .
Advanced Research Questions
Q. How does this compound’s weak estrogenic activity compare to other estrogen metabolites in vivo?
Mechanistic insights:
- Receptor binding : this compound has 100-fold lower ERα affinity than estradiol (Kd ~10 nM vs. 0.1 nM) due to steric hindrance from the C16 ketone .
- In vivo models : Ovariectomized rodent uterotrophic assays show this compound induces <10% uterine growth vs. estradiol at equivalent doses (1 mg/kg) .
Methodological note: Combine pharmacokinetic profiling (plasma half-life, tissue distribution) with transcriptomics to identify non-canonical signaling pathways .
Q. How to resolve contradictions in reported data on this compound’s metabolic stability?
Discrepancies arise from interspecies differences in hepatic CYP450 isoforms.
Q. What strategies mitigate interference from endogenous estrogens in this compound assays?
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) to isolate this compound from estradiol and estrone .
- Chromatographic resolution : Use ultra-high-performance LC (UHPLC) with sub-2 µm particles to separate co-eluting metabolites .
Data Interpretation & Experimental Design
Q. How to analyze the antagonistic effects of this compound in ER-positive breast cancer models?
Q. What are the limitations of using this compound as a biomarker in clinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
